molecular formula C12H17NO4S B13990768 Ethyl 2-methyl-2-(phenylsulfamoyl)propanoate CAS No. 82185-48-6

Ethyl 2-methyl-2-(phenylsulfamoyl)propanoate

Cat. No.: B13990768
CAS No.: 82185-48-6
M. Wt: 271.33 g/mol
InChI Key: CVEURRQZSDCOAP-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-(phenylsulfamoyl)propanoate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-2-(phenylsulfamoyl)propanoate typically involves the esterification of 2-methyl-2-(phenylsulfamoyl)propanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2-(phenylsulfamoyl)propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

    Reduction: Reduction of the ester can produce the corresponding alcohol.

    Substitution: The phenylsulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Hydrolysis: 2-methyl-2-(phenylsulfamoyl)propanoic acid and ethanol.

    Reduction: 2-methyl-2-(phenylsulfamoyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-methyl-2-(phenylsulfamoyl)propanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-2-(phenylsulfamoyl)propanoate involves its interaction with specific molecular targets and pathways. The phenylsulfamoyl group can interact with enzymes and receptors, potentially modulating their activity. The ester moiety may also undergo hydrolysis in biological systems, releasing the active carboxylic acid derivative.

Comparison with Similar Compounds

Ethyl 2-methyl-2-(phenylsulfamoyl)propanoate can be compared with other esters and sulfonamide derivatives:

    Ethyl 2-methylpropanoate: Lacks the phenylsulfamoyl group, resulting in different chemical properties and applications.

    Phenylsulfamoyl derivatives: Compounds with similar sulfonamide groups but different ester or alkyl groups, leading to variations in reactivity and biological activity.

Conclusion

This compound is a versatile compound with a range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable reagent and potential therapeutic agent. Further research into its properties and applications may uncover new uses and benefits.

Properties

CAS No.

82185-48-6

Molecular Formula

C12H17NO4S

Molecular Weight

271.33 g/mol

IUPAC Name

ethyl 2-methyl-2-(phenylsulfamoyl)propanoate

InChI

InChI=1S/C12H17NO4S/c1-4-17-11(14)12(2,3)18(15,16)13-10-8-6-5-7-9-10/h5-9,13H,4H2,1-3H3

InChI Key

CVEURRQZSDCOAP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)S(=O)(=O)NC1=CC=CC=C1

Origin of Product

United States

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